molecular formula C10H15BrN2O2 B14148753 3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 63594-12-7

3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14148753
CAS No.: 63594-12-7
M. Wt: 275.14 g/mol
InChI Key: NJAHBBATUVQKDC-UHFFFAOYSA-N
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Description

3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione is an organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the alkylation of 1,6-dimethylpyrimidine-2,4(1H,3H)-dione with 1,4-dibromobutane. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the bromobutyl group is introduced to the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromobutyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the bromobutyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the original compound.

    Oxidation: Products include hydroxylated or carbonylated derivatives.

    Reduction: Products include reduced forms of the pyrimidine ring or the bromobutyl group.

Scientific Research Applications

3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromobutyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione
  • 3-(4-iodobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione
  • 3-(4-methylbutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione

Uniqueness

3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the bromobutyl group, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific proteins or enzymes.

Properties

CAS No.

63594-12-7

Molecular Formula

C10H15BrN2O2

Molecular Weight

275.14 g/mol

IUPAC Name

3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C10H15BrN2O2/c1-8-7-9(14)13(6-4-3-5-11)10(15)12(8)2/h7H,3-6H2,1-2H3

InChI Key

NJAHBBATUVQKDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=O)N1C)CCCCBr

Origin of Product

United States

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